1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one
Description
1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one is a heterocyclic compound featuring a pyridazine ring fused to an indole scaffold, substituted with a 4-chlorophenyl group. Its synthesis involves chlorination of precursor compounds using POCl₃, followed by functionalization with amines such as morpholine or N-ethylpiperazine to yield derivatives like 43 (8-chloro-3-((4-ethylpiperazin-1-yl)methyl)-3H-pyridazino[4,5-b]indol-4(5H)-one) .
Properties
CAS No. |
5256-60-0 |
|---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3,5-dihydropyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C16H10ClN3O/c17-10-7-5-9(6-8-10)14-13-11-3-1-2-4-12(11)18-15(13)16(21)20-19-14/h1-8,18H,(H,20,21) |
InChI Key |
KBPNOSFOJJGTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one typically involves the transformation of indole-2-carboxenamines through intramolecular N–H/C–H coupling, which includes a carbonyl 1,2-migration . This reaction is often catalyzed by iron under mild conditions, resulting in moderate to good yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridazino[4,5-b]indol-4(5H)-one Derivatives
- ZFD-10 (Pyridazino[4,5-b]indol-4(5H)-one derivative): This analogue, reported in Antiviral Research (2023), exhibits anti-Zika virus (ZIKV) activity by inhibiting the viral NS5-RdRp enzyme. While the target compound shares the pyridazinoindole core, ZFD-10’s specific substituents (undisclosed in evidence) likely enhance its antiviral efficacy .
Imidazo[4,5-b]indol-4(3H)-one Analogues
- 1-(2-(4-Chlorophenyl)imidazo[4,5-b]indol-4(3H)-yl)ethanone (4o): This imidazole-fused indole derivative shares the 4-chlorophenyl substituent but replaces pyridazine with an imidazole ring. Such structural differences may alter solubility, bioavailability, or interaction with biological targets (e.g., enzymes or receptors) .
- However, its safety profile includes skin/eye irritation and respiratory toxicity, highlighting the need for comparative toxicity studies with the target compound .
Pyrrolo/Pyrimidine-Fused Analogues
- 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one: With a structural similarity score of 0.86 (per ), this compound’s pyrrolopyrimidine core differs from pyridazinoindole but may share overlapping biological pathways, such as nucleotide metabolism or kinase inhibition .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The 4-chlorophenyl group appears critical for modulating electronic properties, but its impact on bioactivity requires further investigation.
- Safety Profiles: Toxicity data for morpholino-substituted analogues (e.g., ) suggest the need for comparative studies with pyridazinoindoles.
- Therapeutic Potential: The antiviral activity of ZFD-10 underscores the promise of pyridazinoindoles, warranting targeted assays for the compound of interest.
Biological Activity
1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one is a complex heterocyclic compound that features a fused pyridazine and indole structure. Its unique structural configuration, characterized by a chlorophenyl substituent and a carbonyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 299.74 g/mol. The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds with similar structures to this compound may exhibit significant anticancer properties. Preliminary studies suggest that this compound can inhibit key enzymes involved in cancer progression. For instance, it has been shown to affect the proliferation of various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells with micromolar activity levels around 10 µM against these lines .
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial properties. Similar derivatives have been tested for their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity. In comparative studies, certain derivatives exhibited IC50 values significantly lower than standard reference compounds, indicating potent enzyme inhibition capabilities against urease and acetylcholinesterase (AChE) .
The biological activity of this compound is believed to be mediated through interactions with various biological targets. Docking studies have indicated that the compound may bind effectively to proteins associated with cancer cell metabolism and microbial resistance mechanisms. The specific mechanisms remain under investigation but are thought to involve the inhibition of critical enzymatic pathways that facilitate tumor growth and bacterial survival.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique features in comparison to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole | Lacks carbonyl functionality; differing biological activity profile | |
| 2-{5-[(3-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyridazino[4,5-b]indol-3-yl}acetic acid | Contains an acetic acid moiety enhancing solubility | |
| 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5-dihydro-4H-pyridazino(4,5-b)indole | Exhibits different substitution patterns influencing pharmacological properties |
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Anticancer Efficacy : A study conducted on derivatives of pyridazino-indole compounds revealed significant cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 2 µM to 10 µM across various tests .
- Antimicrobial Screening : Another research effort focused on the antibacterial properties of similar pyridazino compounds demonstrated strong inhibitory activity against Salmonella species with IC50 values significantly lower than conventional antibiotics used in treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
